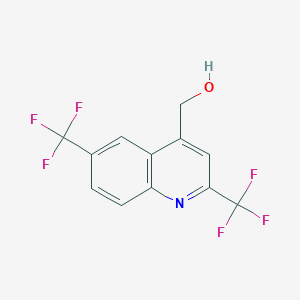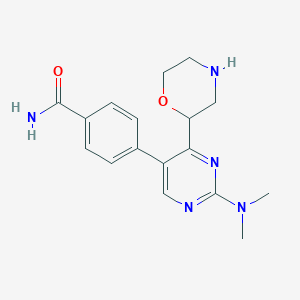
4-(2-(Diméthylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide
Vue d'ensemble
Description
4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(Dimethylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Bien qu’il n’existe aucune information directe disponible sur le composé spécifique « 4-(2-(Diméthylamino)-4-(morpholin-2-yl)pyrimidin-5-yl)benzamide », nous pouvons déduire ses applications potentielles en fonction des utilisations connues des dérivés de la pyrimidine dans divers domaines de la recherche scientifique. Voici six applications possibles, chacune avec une section détaillée :
Recherche anticancéreuse
Les dérivés de la pyrimidine ont été étudiés pour leur potentiel de traitement de divers cancers. Ils peuvent agir comme inhibiteurs de certaines enzymes ou voies de signalisation impliquées dans la prolifération des cellules cancéreuses .
Agents antimicrobiens et antiviraux
Ces composés ont montré une efficacité contre une variété de pathogènes microbiens et viraux, ce qui en fait des candidats pour le développement de nouveaux médicaments antimicrobiens et antiviraux .
Applications anti-inflammatoires et analgésiques
Les dérivés de la pyrimidine peuvent moduler les réponses inflammatoires et ont été étudiés pour leurs propriétés anti-inflammatoires et analgésiques .
Troubles neurologiques
En raison de leur diversité structurale, les dérivés de la pyrimidine peuvent interagir avec diverses voies neurologiques et pourraient être utilisés pour traiter des affections telles que l’épilepsie ou les convulsions .
Applications agricoles
Ces composés trouvent également une application en agriculture comme régulateurs de croissance des plantes ou herbicides, contribuant à la gestion et à la protection des cultures .
Propriétés
IUPAC Name |
4-[2-(dimethylamino)-4-morpholin-2-ylpyrimidin-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-22(2)17-20-9-13(11-3-5-12(6-4-11)16(18)23)15(21-17)14-10-19-7-8-24-14/h3-6,9,14,19H,7-8,10H2,1-2H3,(H2,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEAHQOGWLNUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CNCCO2)C3=CC=C(C=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


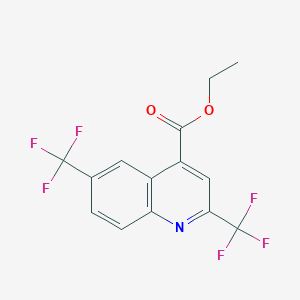
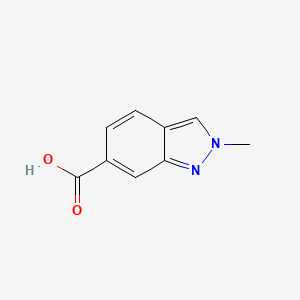
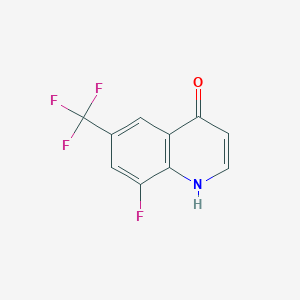
![2-(1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-4-yl)acetic acid](/img/structure/B1399138.png)

![6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B1399142.png)

![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B1399147.png)

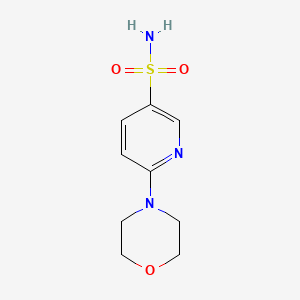
![Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1399151.png)

